molecular formula C9H5ClFNO B2558181 4-Fluoro-1H-indole-3-carbonyl chloride CAS No. 1260658-64-7

4-Fluoro-1H-indole-3-carbonyl chloride

Cat. No.: B2558181
CAS No.: 1260658-64-7
M. Wt: 197.59
InChI Key: LDMRWLONUQPIOJ-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indole-3-carbonyl chloride is a halogenated indole derivative featuring a fluorine atom at the 4-position and a reactive acyl chloride group at the 3-position of the indole ring. The acyl chloride group renders it highly reactive, making it a critical intermediate for synthesizing amides, esters, and other derivatives in medicinal chemistry and materials science.

Properties

IUPAC Name

4-fluoro-1H-indole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-9(13)5-4-12-7-3-1-2-6(11)8(5)7/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMRWLONUQPIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1H-indole-3-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Fluorine Position: 4-Fluoro substitution (as in the title compound) influences electron distribution differently compared to 5-fluoroindole derivatives (). In 5-fluoroindole-2-carboxamides (), fluorine at the 5-position directs reactivity toward the 2-carboxamide group, favoring hydrogen bonding and π-π stacking in solid-state structures.
  • Carbonyl Group Variation :

    • Acyl Chloride (3-position) : Highly reactive, prone to hydrolysis, and used as an intermediate for nucleophilic substitution (e.g., forming amides or esters).
    • Carboxamides (2-position) : Stable, hydrogen-bonding-capable derivatives (e.g., compounds in exhibit NHCO groups with IR stretches at ~1666 cm⁻¹ and NMR signals for NHCO protons at δ 12.33 ppm).
    • Carboxylic Acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, ) : Less reactive than acyl chlorides, with IR carbonyl stretches at ~1700–1750 cm⁻¹ and higher thermal stability.

Physicochemical Properties

Property 4-Fluoro-1H-indole-3-carbonyl Chloride (Inferred) 5-Fluoroindole-2-carboxamide () 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid ()
Melting Point Likely low (acyl chlorides are often liquids) 233–250°C Not reported (carboxylic acids typically >200°C)
Reactivity High (moisture-sensitive) Moderate (amide stability) Low (carboxylic acid)
IR ν(C=O) ~1800 cm⁻¹ ~1666 cm⁻¹ ~1700–1750 cm⁻¹
Synthetic Yield Not reported 10–37.5% () Not reported

Stability and Handling

  • Acyl chlorides like the title compound require anhydrous conditions and are incompatible with protic solvents. In contrast, carboxamides () and carboxylic acids () are stable under ambient conditions.

Research Findings and Challenges

  • Crystallography : While SHELX programs () are widely used for small-molecule refinement, the title compound’s hygroscopic nature may complicate single-crystal growth.
  • Hydrogen Bonding : Unlike 2-(4-fluorophenyl)-3-methyl-1H-indole (), which exhibits N–H···π interactions, acyl chlorides lack classical hydrogen bonds, reducing crystallinity.
  • Commercial Availability : Indole-3-carboxaldehyde () is commercially available, but this compound may require custom synthesis, impacting accessibility.

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